molecular formula C16H16F4N2O B2913905 N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide CAS No. 2418675-18-8

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide

Numéro de catalogue B2913905
Numéro CAS: 2418675-18-8
Poids moléculaire: 328.311
Clé InChI: DIDWWQAHTUXQKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation.

Mécanisme D'action

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide leads to the influx of calcium ions into the cell, which triggers pain sensation and inflammation. CTB binds to the vanilloid binding site of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide and prevents its activation by the aforementioned stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, CTB has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

CTB is a potent and selective N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist that has been extensively studied in preclinical models. However, its use in human clinical trials is limited due to its poor solubility and bioavailability. Additionally, CTB has been found to have off-target effects on other ion channels, which may limit its therapeutic potential.

Orientations Futures

Future research on CTB should focus on improving its solubility and bioavailability to facilitate its use in human clinical trials. Additionally, further studies are needed to elucidate the potential off-target effects of CTB on other ion channels and to identify any potential drug-drug interactions. Finally, more research is needed to explore the potential therapeutic applications of CTB in cancer therapy and neuroprotection.

Méthodes De Synthèse

The synthesis of CTB involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with 1-cyano-3-methylcyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain CTB in high yield and purity.

Applications De Recherche Scientifique

CTB has been studied extensively for its potential therapeutic applications in pain management, inflammation, and cancer. As a N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist, CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4N2O/c1-10-3-2-6-15(8-10,9-21)22-14(23)11-4-5-12(13(17)7-11)16(18,19)20/h4-5,7,10H,2-3,6,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDWWQAHTUXQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.